3,5-Dimethylphenyl acetate

Übersicht

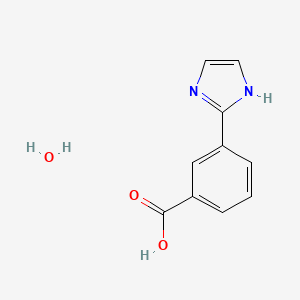

Beschreibung

“3,5-Dimethylphenyl acetate” is a chemical compound with the molecular formula C10H12O2 . It is used in various chemical reactions and has been referenced in several scientific literature .

Synthesis Analysis

The synthesis of compounds similar to “3,5-Dimethylphenyl acetate” has been reported in the literature. For instance, a study describes the regioselective synthesis of mixed cellulose 3,5-dimethylphenyl and α-phenylethyl carbamate selectors . Another study discusses the synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines .

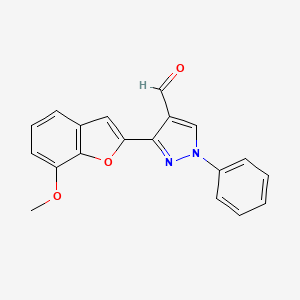

Molecular Structure Analysis

The molecular structure of “3,5-Dimethylphenyl acetate” consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . More detailed structural information can be found in databases like PubChem .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dimethylphenyl acetate” include a molecular weight of 178.23 g/mol . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds . More detailed properties can be found in databases like PubChem .

Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Aggregation

Jackman, Petrei, and Smith (1991) studied the rates of exchange of the 3,5-dimethylphenolate ion in various solvents, revealing insights into the reactivity and aggregation behavior of derivatives of 3,5-dimethylphenyl acetate. This research helps understand the compound's behavior in weakly polar, aprotic solvents, which is crucial for its applications in chemical synthesis and industrial processes (Jackman, Petrei, & Smith, 1991).

Role in Zinc Complex Formation

Sarma, Kalita, and Baruah (2009) explored the role of 3,5-dimethylpyrazole, a related compound, in forming zinc complexes. This research could provide a basis for understanding similar interactions involving 3,5-dimethylphenyl acetate, potentially leading to applications in coordination chemistry and material science (Sarma, Kalita, & Baruah, 2009).

Photolysis Monitoring

Wong et al. (1996) conducted studies on the photolysis of related compounds, including 3,5-dimethoxybenzyl acetate. Their research using membrane introduction mass spectrometry (MIMS) for on-line monitoring provides insights into the photolytic behavior of similar compounds like 3,5-dimethylphenyl acetate, which could be significant in environmental chemistry and photochemical reactions (Wong et al., 1996).

Enhancing Polymer Flexibility

Chung, Choi, Park, and Chun (2012) investigated the impact of the 3,5-dimethylphenyl group on the low-temperature flexibility of polyurethane copolymers. This research demonstrates how modifications with groups similar to 3,5-dimethylphenyl acetate can enhance material properties, particularly in polymers, which has implications for materials science and engineering applications (Chung, Choi, Park, & Chun, 2012).

Solubility and Thermodynamics

The solubility and thermodynamic properties of related compounds, like 3,5-dimethylpyrazole, in various solvents have been studied by Yao et al. (2017). Such research can provide valuable information for understanding the solubility and interaction of 3,5-dimethylphenyl acetate in different solvent systems, which is essential in chemical engineering and formulation chemistry (Yao et al., 2017).

Chiral Separation in Chromatography

Yamamoto, Hayashi, and Okamoto (2003) synthesized chitin carbamate derivatives, including 3,5-dimethylphenyl carbamates, and applied them as chiral stationary phases in high-performance liquid chromatography (HPLC). This application could be relevant for the use of 3,5-dimethylphenyl acetate in analytical and preparative chromatography, particularly in chiral separations (Yamamoto, Hayashi, & Okamoto, 2003).

Eigenschaften

IUPAC Name |

(3,5-dimethylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-8(2)6-10(5-7)12-9(3)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALHBGQQZIDBOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethylphenyl acetate | |

CAS RN |

877-82-7 | |

| Record name | ACETIC ACID 3,5-DIMETHYL-PHENYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate](/img/structure/B2364362.png)

![ethyl 4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2364369.png)

![Ethyl 4-[[2-[5-(2-methoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2364372.png)

![N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2364374.png)

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2364376.png)

![3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole](/img/structure/B2364378.png)